(1-Oxido-4-pyridinyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxido-4-pyridinyl)(phenyl)methanol is an organic compound with the molecular formula C12H11NO2 It is characterized by the presence of a pyridine ring with an oxido group at the 1-position and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxido-4-pyridinyl)(phenyl)methanol typically involves the reaction of 4-pyridylmethanol with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Oxido-4-pyridinyl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (1-Oxido-4-pyridinyl)(phenyl)methanone.
Reduction: Reduction of the oxido group can yield (4-pyridinyl)(phenyl)methanol.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: (1-Oxido-4-pyridinyl)(phenyl)methanone
Reduction: (4-pyridinyl)(phenyl)methanol
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
(1-Oxido-4-pyridinyl)(phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Oxido-4-pyridinyl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxido-4-pyridinyl)(phenyl)methanone
- (4-Pyridinyl)(phenyl)methanol
- (1-Oxido-3-pyridinyl)(phenyl)methanol
Uniqueness
(1-Oxido-4-pyridinyl)(phenyl)methanol is unique due to the presence of both an oxido group and a phenyl group attached to a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)-phenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(10-4-2-1-3-5-10)11-6-8-13(15)9-7-11/h1-9,12,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZKUOJQOVCTKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=[N+](C=C2)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.